4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7S2/c1-22-11-5-3-9(7-10(11)16(18)19)25(20,21)15-8-2-4-12-13(6-8)24-14(17)23-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEQSOCCSXSXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and biochemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N2O5S2. The compound features a benzenesulfonamide moiety linked to a naphtho[2,1-d][1,3]oxathiol ring system. This structural complexity is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored across various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives containing the oxathiol moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways essential for bacterial survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds featuring the oxathiol structure. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The inhibition of thymidylate synthase has been identified as one mechanism through which these compounds exert their anticancer effects .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide | MCF-7 | 24.74 |
| 4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide | HCT-116 | 28.50 |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens or cancer cells.
- Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and subsequent cell death.
- Signal Transduction Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzene Core : Reaction between 4-methoxybenzoic acid and an appropriate amine.
- Introduction of the Oxathiol Group : Cyclization using sulfur sources.
- Sulfonylation : Introduction of the sulfonyl group via sulfonyl chloride in the presence of a base.
These steps are carefully optimized to ensure high yield and purity.
Study on Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated strong bactericidal effects against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines (L929). This highlights the therapeutic potential while minimizing adverse effects on healthy cells .
Study on Cytotoxicity in Cancer Cells
In another study focusing on the cytotoxic effects against MCF-7 and HepG2 cells, it was found that certain derivatives significantly stimulated cell viability at specific concentrations, indicating selective activity against cancerous cells while sparing normal cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique structural composition that includes a naphtho[2,1-d][1,3]oxathiol ring system and a benzenesulfonamide moiety. Its properties include:
- Molecular Weight : 432.4 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under normal laboratory conditions.
Chemistry
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide serves as a reagent in organic synthesis. It acts as a building block for developing new compounds, particularly in synthesizing derivatives with potential biological activities.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens by inhibiting enzyme activity critical for bacterial growth .
- Antiviral Properties : Derivatives of sulfonamide compounds have shown antiviral effects by enhancing intracellular levels of antiviral proteins, which inhibit viral replication.
Medicine
The compound is being investigated for its therapeutic applications:
- Cancer Research : It has been studied for its anticancer properties. For example, analogs of benzenesulfonamide derivatives have shown effective inhibition against carbonic anhydrase IX, leading to apoptosis in cancer cell lines .
- Case Study - Anti-HBV Activity : A study involving related compounds indicated promising results against Hepatitis B Virus (HBV), with specific derivatives showing significant inhibition rates.
Q & A
Q. What are the recommended synthetic routes for preparing 4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide and its structural analogues?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Nucleophilic substitution : Reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with an amine-containing intermediate (e.g., 5-amino-2-oxobenzo[d][1,3]oxathiol) under anhydrous conditions in dichloromethane or THF, using triethylamine as a base .
- Cyclization : For oxathiol ring formation, thiourea derivatives may undergo cyclization in the presence of iodine or other electrophilic agents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) for small-molecule analysis. Ensure high-resolution data collection (≤ 0.8 Å) to resolve nitro and oxathiol moieties .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and hydrogen bonding (e.g., N–H⋯O interactions) .
- Validation : Check for disorder in the nitro group or oxathiol ring using PLATON’s ADDSYM algorithm .
Q. What spectroscopic techniques are critical for confirming its structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to identify sulfonamide NH (~10.5 ppm), aromatic protons (~6.5–8.5 ppm), and oxathiol carbonyl carbons (~170 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm) and nitro group vibrations (~1520 cm) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Software : Use SYBYL-X 1.1 for docking simulations and PyMOL for visualization. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level .
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or UDP-N-acetylglucosamine 1-carboxyvinyl transferase). Use PDB structures (e.g., 1ahg) for receptor preparation .
- Validation : Compare docking scores (e.g., binding energy ≤ -9.8 kcal/mol) with known inhibitors and validate via molecular dynamics simulations .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Triangulation : Cross-validate cytotoxicity (e.g., IC) using multiple assays (MTT, ATP-based) and cell lines (e.g., MCF7 vs. HEK293) .
- Replication : Repeat experiments under standardized conditions (e.g., 48-hour exposure, 10% FBS media) to rule out batch variability .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers in datasets .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the sulfonamide nitrogen or oxathiol oxygen .
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous solubility. Measure logP via HPLC to guide solvent selection .
- Pharmacokinetics : Conduct parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration .
Data Contradiction Analysis Framework
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
